5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS No.: 1775451-54-1
Cat. No.: VC7358897
Molecular Formula: C19H20ClF3N4O2
Molecular Weight: 428.84
* For research use only. Not for human or veterinary use.
![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide - 1775451-54-1](/images/structure/VC7358897.png)
Specification
CAS No. | 1775451-54-1 |
---|---|
Molecular Formula | C19H20ClF3N4O2 |
Molecular Weight | 428.84 |
IUPAC Name | 5-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Standard InChI | InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |
Standard InChI Key | JWRBKHODNSFJQG-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core (2-methoxy-5-chlorobenzamide) linked to a piperidine ring, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. This arrangement confers distinct electronic and steric properties:
-
Benzamide moiety: The 5-chloro and 2-methoxy substituents enhance electron-withdrawing effects, influencing solubility and reactivity .
-
Piperidine bridge: Provides conformational flexibility, enabling interactions with hydrophobic protein pockets.
-
Pyrimidine substituent: The trifluoromethyl group at position 6 increases lipophilicity, potentially improving blood-brain barrier penetration .
Key Physicochemical Parameters
Property | Value |
---|---|
Molecular weight | 394.4 g/mol |
LogP (predicted) | 3.8 ± 0.5 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 6 |
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis involves three primary stages (Figure 1):
-
Piperidine ring preparation: 4-Aminopiperidine is reacted with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions (K₂CO₃, DMF, 80°C).
-
Benzamide coupling: The resulting piperidine intermediate is acylated with 5-chloro-2-methoxybenzoyl chloride using Hünig’s base (DIPEA) in dichloromethane .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .
Critical reaction parameters:
-
Temperature control during acylation (0–5°C) minimizes side reactions.
-
Anhydrous conditions prevent hydrolysis of the trifluoromethyl group.
Industrial Production Considerations
Scale-up challenges include:
-
Cost optimization: Replacing dichloromethane with ethanol reduces solvent expenses by 40% while maintaining yield.
-
Continuous flow synthesis: Microreactors enhance heat transfer during exothermic acylation, improving safety and throughput .
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 | 3.1 | 1.7 |
HCT116 | 5.3 | 1.0 |
HEK293 | 5.3 | — |
Mechanistic insights:
-
Bcl-2 inhibition: Molecular docking studies suggest binding to the Bcl-2 hydrophobic groove (binding energy: −9.2 kcal/mol), disrupting antiapoptotic protein interactions .
-
ROS induction: Treatment increases reactive oxygen species (ROS) by 2.5-fold in MCF-7 cells within 6 hours, triggering mitochondrial apoptosis.
Neuropharmacological Activity
Preliminary data indicate modulatory effects on σ-1 receptors (Kᵢ = 120 nM), implicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
-
Trifluoromethyl group: Removal reduces Bcl-2 binding affinity by 60%, underscoring its role in hydrophobic interactions .
-
Methoxy position: Relocation from C-2 to C-3 decreases cytotoxicity (IC₅₀ > 10 μM), highlighting the importance of hydrogen bonding with residue Asp103.
Comparative Analysis With Analogues
Compound | Bcl-2 Kᵢ (nM) | MCF-7 IC₅₀ (μM) |
---|---|---|
Parent compound | 85 | 3.1 |
5-Fluoro analogue | 120 | 5.8 |
Piperidine-free variant | >1000 | >50 |
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Parameter | Prediction |
---|---|
Bioavailability | 68% (moderate first-pass metabolism) |
CYP3A4 inhibition | Moderate (IC₅₀ = 8.2 μM) |
hERG liability | Low (IC₅₀ > 30 μM) |
Toxicological concerns:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume